molecular formula C12H8F3N3O3 B8169568 3-Nitro-5-(4-(trifluoromethoxy)phenyl)pyridin-4-amine

3-Nitro-5-(4-(trifluoromethoxy)phenyl)pyridin-4-amine

Cat. No.: B8169568
M. Wt: 299.20 g/mol
InChI Key: HFYFAXAKABONBX-UHFFFAOYSA-N
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Description

3-Nitro-5-(4-(trifluoromethoxy)phenyl)pyridin-4-amine is a compound that features a nitro group, a trifluoromethoxyphenyl group, and a pyridin-4-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-5-(4-(trifluoromethoxy)phenyl)pyridin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. The use of continuous flow reactors and other advanced technologies can help achieve these goals.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-5-(4-(trifluoromethoxy)phenyl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-Nitro-5-(4-(trifluoromethoxy)phenyl)pyridin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Nitro-5-(4-(trifluoromethoxy)phenyl)pyridin-4-amine involves its interaction with specific molecular targets. The nitro group and trifluoromethoxyphenyl group can interact with enzymes or receptors, affecting their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitro-5-(4-(trifluoromethoxy)phenyl)pyridin-2-amine
  • 3-Nitro-5-(4-(trifluoromethoxy)phenyl)pyridin-3-amine

Uniqueness

The uniqueness of 3-Nitro-5-(4-(trifluoromethoxy)phenyl)pyridin-4-amine lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-nitro-5-[4-(trifluoromethoxy)phenyl]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O3/c13-12(14,15)21-8-3-1-7(2-4-8)9-5-17-6-10(11(9)16)18(19)20/h1-6H,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYFAXAKABONBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=C2N)[N+](=O)[O-])OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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